2-{4-[(5-Nitro-2-pyridyl)oxy]phenyl}acetonitrile
Overview
Description
2-{4-[(5-Nitro-2-pyridyl)oxy]phenyl}acetonitrile is an organic compound with the molecular formula C13H9N3O3 and a molecular weight of 255.23 g/mol . This compound features a nitro group attached to a pyridine ring, which is further connected to a phenyl ring through an oxygen atom. The phenyl ring is substituted with an acetonitrile group. This structure imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 2-{4-[(5-Nitro-2-pyridyl)oxy]phenyl}acetonitrile typically involves the following steps:
Nitration of Pyridine: The starting material, 2-pyridyl, undergoes nitration to introduce the nitro group at the 5-position.
Formation of Phenyl Ether: The nitrated pyridine is then reacted with a phenol derivative to form the phenyl ether linkage.
Introduction of Acetonitrile Group: Finally, the phenyl ring is functionalized with an acetonitrile group through a suitable reaction, such as a nucleophilic substitution.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity .
Chemical Reactions Analysis
2-{4-[(5-Nitro-2-pyridyl)oxy]phenyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The acetonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{4-[(5-Nitro-2-pyridyl)oxy]phenyl}acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(5-Nitro-2-pyridyl)oxy]phenyl}acetonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl ether linkage and acetonitrile group contribute to the compound’s overall reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar compounds to 2-{4-[(5-Nitro-2-pyridyl)oxy]phenyl}acetonitrile include:
2-{4-[(5-Nitropyridin-2-yl)oxy]phenyl}acetonitrile: Shares a similar structure but may differ in reactivity and biological activity.
Benzeneacetonitrile derivatives: These compounds have variations in the substituents on the phenyl ring, affecting their chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[4-(5-nitropyridin-2-yl)oxyphenyl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c14-8-7-10-1-4-12(5-2-10)19-13-6-3-11(9-15-13)16(17)18/h1-6,9H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSWJTXAOTYDAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OC2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384153 | |
Record name | 2-{4-[(5-nitro-2-pyridyl)oxy]phenyl}acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730084 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
219928-36-6 | |
Record name | 2-{4-[(5-nitro-2-pyridyl)oxy]phenyl}acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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